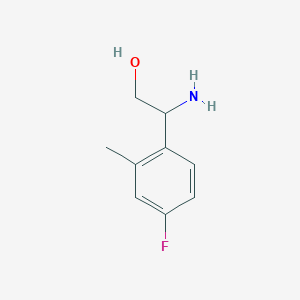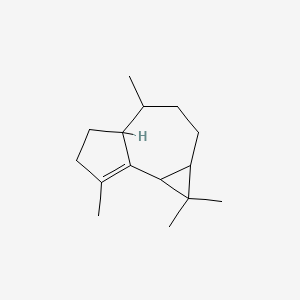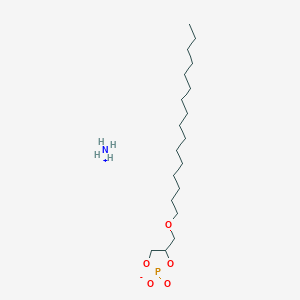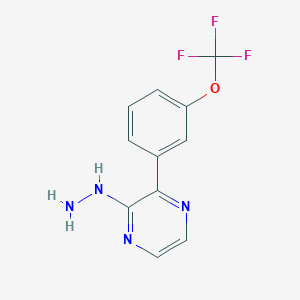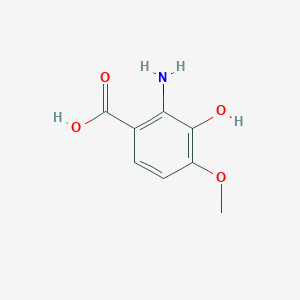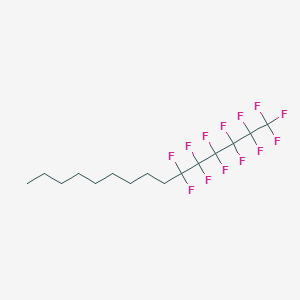
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane is a highly fluorinated organic compound. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. The compound’s molecular formula is C15H2F13, and it is often used in various industrial and scientific applications due to its stability and inertness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane typically involves the fluorination of pentadecane. This process can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the hydrocarbon chain.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the safe and efficient production of the compound. The process involves the continuous flow of pentadecane and fluorine gas through the reactor, with careful monitoring of reaction parameters to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane is known for its resistance to many common chemical reactions. it can undergo specific types of reactions under controlled conditions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: Under certain conditions, the compound can be reduced to form partially fluorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used to facilitate substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed to achieve partial reduction of the compound.
Major Products Formed
The major products formed from these reactions include partially fluorinated hydrocarbons and substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its inertness and stability.
Biology: The compound is employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Research into fluorinated drugs and their pharmacokinetics often involves the use of this compound as a model system.
Industry: It is used in the production of fluorinated polymers and materials, which have applications in coatings, lubricants, and other high-performance products.
Wirkmechanismus
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane exerts its effects is primarily through its chemical inertness and stability. The compound’s fluorine atoms create a strong electron-withdrawing effect, which stabilizes the molecule and makes it resistant to many chemical reactions. This stability is crucial in applications where chemical resistance and thermal stability are required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane
Uniqueness
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane is unique due to its longer carbon chain compared to similar compounds. This longer chain provides enhanced thermal stability and chemical resistance, making it suitable for applications that require high-performance materials.
Eigenschaften
CAS-Nummer |
113659-13-5 |
|---|---|
Molekularformel |
F(CF2)6(CH2)9H C15H19F13 |
Molekulargewicht |
446.29 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoropentadecane |
InChI |
InChI=1S/C15H19F13/c1-2-3-4-5-6-7-8-9-10(16,17)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h2-9H2,1H3 |
InChI-Schlüssel |
QWZCZTUZNTVRGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




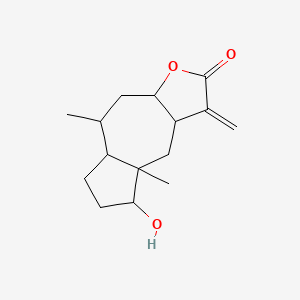
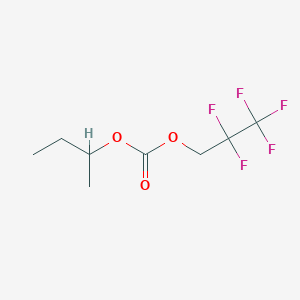
![9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B12085774.png)


